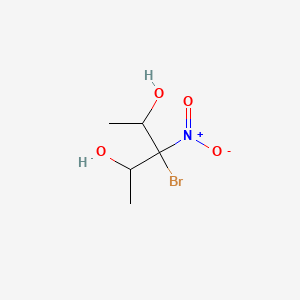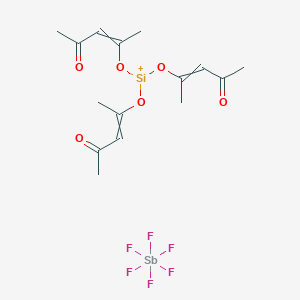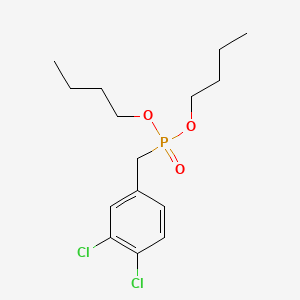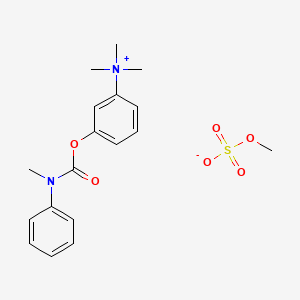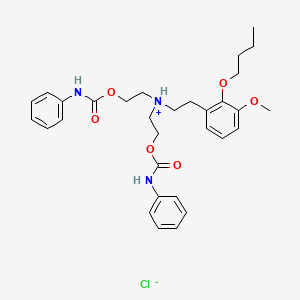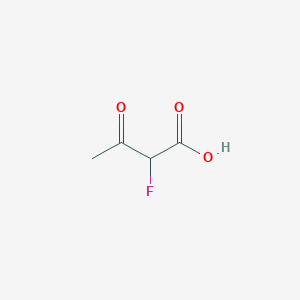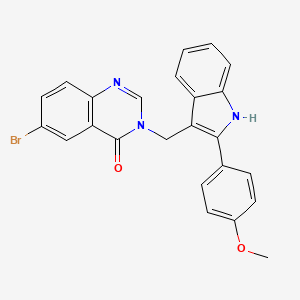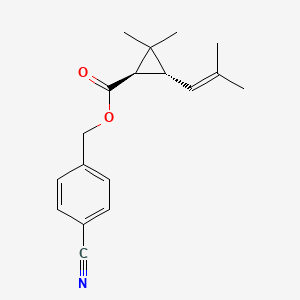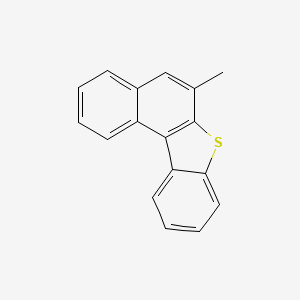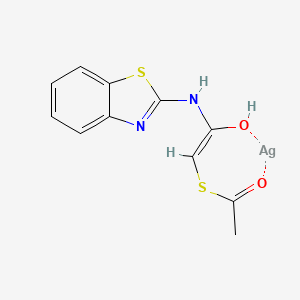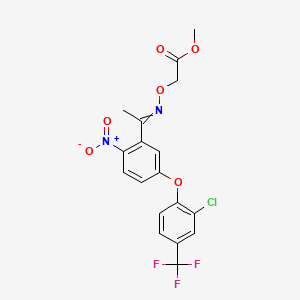
Acetic acid, (((1-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)ethylidene)amino)oxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate is a synthetic compound primarily used as a pest control agent. It belongs to the class of synthetic agents that inhibit microtubule formation, thereby disrupting the development of endoparasites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate involves several steps. The starting materials typically include 2-chloro-4-(trifluoromethyl)phenol and 2-nitrobenzaldehyde. These compounds undergo a series of reactions, including nitration, etherification, and condensation, to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented due to its specialized use. the general approach involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions and nucleophiles like amines or thiols for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted phenoxy derivatives .
Aplicaciones Científicas De Investigación
Methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate has several scientific research applications:
Chemistry: Used as a model compound in studies of microtubule inhibitors.
Biology: Investigated for its effects on cellular processes involving microtubules.
Medicine: Explored for potential therapeutic applications in treating parasitic infections.
Industry: Utilized in the development of new pest control agents.
Mecanismo De Acción
The compound exerts its effects by inhibiting microtubule formation, which is essential for cell division and intracellular transport. It targets the microtubule-associated proteins and disrupts their function, leading to the death of the target organism .
Comparación Con Compuestos Similares
Similar Compounds
Fomesafen: Another herbicide with a similar structure, used for weed control.
Trifloxystrobin: A fungicide with a trifluoromethyl group, used in agriculture.
Uniqueness
Methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate is unique due to its specific mechanism of action and its effectiveness in inhibiting microtubule formation. This makes it particularly useful in pest control applications where other compounds may be less effective .
Propiedades
Número CAS |
87714-68-9 |
|---|---|
Fórmula molecular |
C18H14ClF3N2O6 |
Peso molecular |
446.8 g/mol |
Nombre IUPAC |
methyl 2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate |
InChI |
InChI=1S/C18H14ClF3N2O6/c1-10(23-29-9-17(25)28-2)13-8-12(4-5-15(13)24(26)27)30-16-6-3-11(7-14(16)19)18(20,21)22/h3-8H,9H2,1-2H3 |
Clave InChI |
UIFNWVTVKRWICH-UHFFFAOYSA-N |
SMILES canónico |
CC(=NOCC(=O)OC)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


